molecular formula C13H19NO3 B14887443 N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide

N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide

Cat. No.: B14887443
M. Wt: 237.29 g/mol
InChI Key: QMUGHETUESZNSU-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide is an organic compound with the molecular formula C13H19NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide typically involves the reaction of 2-(2-methoxy-4-methylphenoxy)acetic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be used.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxy-4-methylphenoxy)acetamide.

    Reduction: Formation of N-isopropyl-2-(2-methoxy-4-methylphenoxy)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl-2-(4-methylphenoxy)acetamide
  • N-Isopropyl-2-(2,4-dimethylphenoxy)acetamide
  • N-Isopropyl-2-(2,5-dimethylphenoxy)acetamide

Uniqueness

N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-propan-2-ylacetamide

InChI

InChI=1S/C13H19NO3/c1-9(2)14-13(15)8-17-11-6-5-10(3)7-12(11)16-4/h5-7,9H,8H2,1-4H3,(H,14,15)

InChI Key

QMUGHETUESZNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC(C)C)OC

Origin of Product

United States

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